2-sec-Butoxy-6-chloro-4-aminopyrimidine
Description
Properties
CAS No. |
284681-71-6 |
|---|---|
Molecular Formula |
C15H18N2O2S |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
4-butan-2-yloxy-2-(2-methylphenyl)sulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H18N2O2S/c1-4-11(3)19-14-9-13(18)16-15(17-14)20-12-8-6-5-7-10(12)2/h5-9,11H,4H2,1-3H3,(H,16,17,18) |
InChI Key |
MCTSEKCIWRSVNL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=CC(=O)NC(=N1)SC2=CC=CC=C2C |
Origin of Product |
United States |
Mechanistic Investigations of Chemical Transformations Involving Aminopyrimidine and Halopyrimidine Derivatives
Reaction Pathway Elucidation in Nucleophilic Substitutions on Halopyrimidines
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in the functionalization of halopyrimidines. The regioselectivity of these reactions is a subject of extensive study, with the positions of substitution being highly dependent on the electronic nature of the pyrimidine (B1678525) ring and its substituents.
In pyrimidine systems, the carbon atoms at positions 2, 4, and 6 are electron-deficient due to the presence of the two electronegative nitrogen atoms. This makes them susceptible to attack by nucleophiles. For a compound like 2-sec-butoxy-6-chloro-4-aminopyrimidine, the chlorine atom at the C6 position is a leaving group that can be displaced by a variety of nucleophiles. The general mechanism for the SNAr reaction on a chloropyrimidine proceeds through a two-step addition-elimination pathway. The first step, which is typically rate-determining, involves the attack of the nucleophile on the electron-deficient carbon atom bearing the halogen. This forms a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.com The aromaticity of the pyrimidine ring is temporarily broken in this intermediate. The stability of the Meisenheimer complex is a key factor in determining the feasibility and rate of the reaction. The negative charge in this intermediate is delocalized, with resonance structures placing the charge on the electronegative nitrogen atoms, which provides significant stabilization. stackexchange.com In the second step, the leaving group (in this case, the chloride ion) is expelled, and the aromaticity of the pyrimidine ring is restored.
The regioselectivity of nucleophilic attack on dichloropyrimidines has been a particular focus of mechanistic studies. In 2,4-dichloropyrimidines, substitution generally occurs preferentially at the C4 position. wuxiapptec.comstackexchange.com This preference is often explained by considering the stability of the Meisenheimer intermediate. Attack at C4 allows for delocalization of the negative charge onto both ring nitrogens, which is a more stabilizing arrangement than attack at other positions. However, the substituents on the pyrimidine ring can significantly influence this regioselectivity. For instance, the presence of an electron-donating group can alter the electron distribution in the ring and change the preferred site of attack. wuxiapptec.com In some cases, a mixture of C2 and C4 substitution products is observed, highlighting the subtle balance of electronic and steric factors that govern the reaction pathway. wuxiapptec.com
Recent research has also explored the possibility of concerted SNAr (cSNAr) mechanisms, where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single step. This is more likely to occur with less-activated aromatic systems. However, for highly electron-deficient systems like chloropyrimidines, the stepwise addition-elimination mechanism is generally considered to be the dominant pathway.
Kinetic Studies of Pyrimidine Derivatization Reactions
Kinetic studies provide quantitative insights into the factors that influence the rates of pyrimidine derivatization reactions. The rates of nucleophilic substitution on chloropyrimidines are dependent on several factors, including the nature of the nucleophile, the solvent, and the substituents on the pyrimidine ring.
The nucleophilicity of the attacking species plays a crucial role in the reaction rate. Stronger nucleophiles react faster than weaker ones. For example, the reaction of 2-chloropyrimidine (B141910) with hydroxide (B78521) is significantly faster than its reaction with amines like methylamine (B109427) or piperidine. zenodo.org The relative reactivity of different amines is influenced by their basicity and steric hindrance.
The solvent also has a pronounced effect on the reaction rate. Reactions are generally faster in non-aqueous systems compared to partially aqueous systems. zenodo.org This can be attributed to the differential solvation of the reactants and the transition state. In polar aprotic solvents, the nucleophile is less solvated and therefore more reactive.
The following table presents second-order rate constants for the reaction of 2-chloropyrimidine with various nucleophiles in ethanol, illustrating the effect of the nucleophile on the reaction rate.
| Nucleophile | Temperature (°C) | k₂ (L mol⁻¹ s⁻¹) |
| Hydroxide | 50 | 9.64 x 10⁻³ |
| Dimethylamine | 50 | 1.88 x 10⁻⁴ |
| Piperidine | 50 | 1.12 x 10⁻⁴ |
| Methylamine | 50 | 0.78 x 10⁻⁴ |
| Diethylamine | 50 | 0.23 x 10⁻⁴ |
Data sourced from kinetic studies on the substitution of 2-chloropyrimidine. zenodo.org
These kinetic data are invaluable for understanding the reaction mechanism and for optimizing reaction conditions for the synthesis of desired pyrimidine derivatives.
Mechanistic Pathways of Palladium-Catalyzed Cross-Coupling Reactions of Chloropyrimidines
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of complex molecules, and they are widely applied to the functionalization of chloropyrimidines. The three most common types of palladium-catalyzed cross-coupling reactions are the Suzuki, Buchwald-Hartwig, and Sonogashira reactions. While the specific coupling partners differ, the underlying catalytic cycles share common mechanistic steps.
The general catalytic cycle for these reactions begins with a Pd(0) species, which is the active catalyst. This is often generated in situ from a Pd(II) precatalyst. The cycle can be broken down into three main steps:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the chloropyrimidine. This is an oxidative addition because the oxidation state of palladium changes from 0 to +2. This step results in the formation of an organopalladium(II) complex.
Transmetalation (for Suzuki and Sonogashira) or Amine Coordination and Deprotonation (for Buchwald-Hartwig):
In the Suzuki reaction , an organoboron compound (like a boronic acid) is used as the coupling partner. In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is called transmetalation.
In the Buchwald-Hartwig amination , an amine is the coupling partner. The amine coordinates to the palladium(II) complex, and a base is used to deprotonate the amine, forming a palladium-amido complex.
In the Sonogashira reaction , a terminal alkyne is the coupling partner. This reaction typically involves a copper co-catalyst. The copper acetylide, formed from the terminal alkyne and a copper(I) salt, undergoes transmetalation with the organopalladium(II) complex.
Reductive Elimination: In the final step, the two organic fragments (the pyrimidine and the group from the coupling partner) are joined together, and the C-C or C-N bond is formed. The palladium catalyst is regenerated in its Pd(0) oxidation state, allowing it to re-enter the catalytic cycle. This step is called reductive elimination because the oxidation state of palladium is reduced from +2 to 0.
The ligands on the palladium catalyst play a crucial role in these reactions. They can influence the rate and efficiency of each step in the catalytic cycle, as well as the stability of the catalyst. Sterically bulky and electron-rich phosphine (B1218219) ligands are often used to promote the desired reactivity.
Investigations into Aromatization and Cyclization Processes in Pyrimidine Formation
The synthesis of the pyrimidine ring itself often involves cyclization and subsequent aromatization steps. The Biginelli reaction, a multi-component reaction discovered in 1891, is a classic example of a method for synthesizing dihydropyrimidinones, which can then be aromatized to pyrimidines. wikipedia.orgname-reaction.comorganic-chemistry.org
The mechanism of the Biginelli reaction has been the subject of some debate, but a widely accepted pathway begins with the acid-catalyzed condensation of an aldehyde and urea (B33335) to form an N-acyliminium ion intermediate. name-reaction.comorganic-chemistry.org This electrophilic intermediate then reacts with a β-ketoester (like ethyl acetoacetate) in a Mannich-type reaction. The resulting adduct then undergoes an intramolecular cyclization via attack of the remaining urea nitrogen onto a carbonyl group. The final step is a dehydration reaction that leads to the formation of the dihydropyrimidinone ring. name-reaction.com
The aromatization of the dihydropyrimidine (B8664642) ring to a fully aromatic pyrimidine can be achieved through an oxidation reaction. This step is crucial for accessing the stable, planar pyrimidine core. Various oxidizing agents can be employed for this purpose. The mechanism of this aromatization step typically involves the removal of two hydrogen atoms from the dihydropyrimidine ring, leading to the formation of a new double bond and the establishment of the aromatic system.
The following table outlines the key mechanistic steps in a typical pyrimidine synthesis via the Biginelli reaction followed by aromatization.
| Step | Description | Key Intermediates |
| 1 | Acid-catalyzed condensation of aldehyde and urea | N-acyliminium ion |
| 2 | Mannich-type reaction with β-ketoester | Open-chain adduct |
| 3 | Intramolecular cyclization | Dihydropyrimidine ring |
| 4 | Dehydration | Dihydropyrimidinone |
| 5 | Oxidation | Aromatic pyrimidine |
Based on the generally accepted mechanism of the Biginelli reaction and subsequent aromatization. name-reaction.comorganic-chemistry.org
Substrate-Controlled Divergent Reactivity Studies
Substrate-controlled divergent reactivity refers to the ability to steer a reaction towards different products by making small changes to the substrate or reaction conditions. In pyrimidine chemistry, this can be observed in the regioselectivity of reactions.
As discussed in section 3.1, the regioselectivity of nucleophilic aromatic substitution on dichloropyrimidines can be highly sensitive to the nature of the substituents on the pyrimidine ring. wuxiapptec.com For example, while 2,4-dichloropyrimidine (B19661) typically undergoes substitution at the C4 position, the introduction of an electron-donating group at the C5 position can shift the selectivity towards the C2 position. This is because the electron-donating group can alter the relative energies of the transition states for attack at C2 and C4. wuxiapptec.com Computational studies have been employed to rationalize these shifts in regioselectivity, often by analyzing the LUMO (Lowest Unoccupied Molecular Orbital) of the pyrimidine substrate. wuxiapptec.com
Another example of substrate-controlled reactivity can be found in the reactions of pyridazines, which are isomeric with pyrimidines. Halogenated pyridazines have been shown to undergo substitution reactions that can either proceed with or without ring opening, depending on the reaction conditions and the specific substrate. wur.nl This highlights how the inherent electronic properties of the heterocyclic system, as well as the influence of substituents, can lead to divergent reaction pathways.
In some cases, the choice of catalyst or reagent can also lead to divergent reactivity. For instance, in palladium-catalyzed cross-coupling reactions of dihalopyridines, the use of different phosphine ligands has been shown to favor coupling at different positions, demonstrating a ligand-controlled switch in regioselectivity. While not pyrimidines, these studies on related heterocycles provide a conceptual framework for understanding how external reagents can be used to control the outcome of reactions on substituted diazines.
The ability to control the reactivity of substituted pyrimidines in a predictable manner is of great importance for the efficient synthesis of complex molecules with desired biological activities or material properties.
Advanced Spectroscopic Characterization for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy of Pyrimidine (B1678525) Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of pyrimidine derivatives in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and conformation of the molecule.
The sec-butoxy group introduces a more complex set of signals:
A multiplet for the methine proton (-O-CH-).
Multiplets for the diastereotopic methylene (B1212753) protons (-CH₂-).
A triplet for the terminal methyl group (-CH₃) of the ethyl part.
A doublet for the other methyl group (-CH₃) attached to the chiral center.
Table 1: Representative ¹H NMR Chemical Shifts for a Substituted Aminopyrimidine Derivative Note: This table presents data for a structurally related compound, 4-(4-(pyrimidin-2-yl) piperazine-1-yl) pyrimidin-2-amine, to illustrate typical chemical shift ranges.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyrimidine-H | 8.38 | m | - |
| Pyrimidine-H | 7.83 | AB quartet | 5.6 |
| Pyrimidine-H | 6.64-6.66 | m | - |
| Pyrimidine-H | 6.05 | AB quartet | 5.6 |
| -NH₂ | 6.03 | s br | - |
| Piperazine-H | 3.77-3.79 | m | - |
| Piperazine-H | 3.60-3.61 | m | - |
| Data sourced from reference nih.gov. |
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each chemically distinct carbon atom produces a single peak, and its chemical shift is indicative of its hybridization and electronic environment.
For 2-sec-Butoxy-6-chloro-4-aminopyrimidine, distinct signals would be expected for each carbon atom:
Pyrimidine Ring Carbons: The chemical shifts of the four carbons in the pyrimidine ring are significantly affected by their substituents. The carbon atom bonded to the electronegative chlorine atom (C6) and the one bonded to the oxygen of the butoxy group (C2) would typically be found downfield. The carbon attached to the amino group (C4) and the remaining ring carbon (C5) would appear at distinct, generally more upfield, positions.
sec-Butoxy Group Carbons: The four carbon atoms of the sec-butoxy group would also give rise to separate signals, allowing for the complete characterization of this substituent.
In studies of similar 2-amino-4-chloro-pyrimidine derivatives, the pyrimidine carbon signals were observed in the range of δ 93-164 ppm. nih.gov The specific shifts are crucial for confirming the substitution pattern on the pyrimidine core.
Table 2: Representative ¹³C NMR Chemical Shifts for a Substituted Aminopyrimidine Derivative Note: This table presents data for a structurally related compound, 4-(4-(pyrimidin-2-yl) piperazine-1-yl) pyrimidin-2-amine, to illustrate typical chemical shift ranges.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Pyrimidine-C | 163.43 |
| Pyrimidine-C | 162.78 |
| Pyrimidine-C | 161.63 |
| Pyrimidine-C | 158.43 |
| Pyrimidine-C | 157.32 |
| Pyrimidine-C | 110.81 |
| Pyrimidine-C | 93.59 |
| Piperazine-C | 43.38 |
| Piperazine-C | 39.99 |
| Data sourced from reference nih.gov. |
For complex molecules, one-dimensional NMR spectra can suffer from signal overlap. Two-dimensional (2D) NMR experiments resolve this by spreading the signals across two frequency axes, revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically on adjacent carbons), helping to piece together molecular fragments.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded ¹H and ¹³C nuclei. It is invaluable for unambiguously assigning which proton is attached to which carbon atom.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. It is crucial for determining the three-dimensional conformation and stereochemistry of the molecule in solution.
X-ray Diffraction Crystallography for Solid-State Structure Determination
While NMR provides the structure in solution, X-ray diffraction crystallography reveals the precise three-dimensional arrangement of atoms in a single crystal. This technique offers definitive proof of molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state.
The process begins by growing a high-quality single crystal of the compound, for instance, by slow evaporation from a suitable solvent. This crystal is then mounted on a diffractometer and irradiated with a monochromatic beam of X-rays. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern.
By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be calculated. This map is then used to determine the positions of all non-hydrogen atoms. The final structural model is refined to provide highly accurate data on bond lengths and angles. For example, the crystal structure of a related compound, 4-Chloro-6-methoxypyrimidin-2-amine, was determined to be essentially planar. researchgate.net
Table 3: Representative Crystallographic Data for a Related Chloropyrimidine Derivative Note: This table presents data for 4-Chloro-6-methoxypyrimidin-2-amine to illustrate typical crystallographic parameters.
| Parameter | Value |
| Chemical Formula | C₅H₆ClN₃O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.9308 (2) |
| b (Å) | 10.9695 (3) |
| c (Å) | 14.7966 (4) |
| β (°) | 98.6180 (10) |
| Volume (ų) | 900.07 (5) |
| R-factor (%) | 2.7 |
| Data sourced from reference researchgate.net. |
Understanding how molecules pack together in a crystal is crucial, as it influences physical properties like solubility and melting point. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.org
The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighbors. By mapping various properties onto this surface, one can analyze the nature and extent of intermolecular contacts.
d_norm: This property maps normalized contact distances onto the surface. Red spots indicate close contacts (shorter than the sum of van der Waals radii), which are typically strong interactions like hydrogen bonds. Blue regions represent longer contacts, and white areas correspond to contacts around the van der Waals separation. nih.gov
In the crystal structure of 4-Chloro-6-methoxypyrimidin-2-amine, molecules are linked by pairs of N—H···N hydrogen bonds into inversion dimers, which are then interconnected by N—H···O hydrogen bonds to form wavy sheets. researchgate.net For 2-sec-Butoxy-6-chloro-4-aminopyrimidine, similar N—H···N hydrogen bonds between the amino group and pyrimidine nitrogen atoms would be expected to be a dominant feature in its crystal packing.
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to the stretching and bending vibrations of its constituent functional groups. For 2-sec-Butoxy-6-chloro-4-aminopyrimidine, the FTIR spectrum is expected to exhibit a series of characteristic bands that confirm the presence of the pyrimidine ring, the amino group, the chloro substituent, and the sec-butoxy group.
The analysis of the FTIR spectrum of this compound would be based on the well-established characteristic frequencies for similar molecules. nih.govphyschemres.org The pyrimidine ring itself has a set of characteristic ring stretching and bending vibrations. acs.orgnih.gov The positions of these bands are influenced by the nature and position of the substituents on the ring.
Expected FTIR Spectral Data for 2-sec-Butoxy-6-chloro-4-aminopyrimidine:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amino (NH₂) | N-H Symmetric & Asymmetric Stretching | 3500 - 3300 | Medium-Strong |
| Amino (NH₂) | N-H Bending (Scissoring) | 1650 - 1580 | Medium-Strong |
| Aromatic C-H | C-H Stretching | 3100 - 3000 | Medium-Weak |
| Pyrimidine Ring | C=N and C=C Stretching | 1600 - 1400 | Medium-Strong |
| Alkyl C-H (sec-Butoxy) | C-H Stretching | 2975 - 2850 | Strong |
| Alkyl C-H (sec-Butoxy) | C-H Bending | 1470 - 1370 | Medium |
| C-O-C (sec-Butoxy Ether) | Asymmetric Stretching | 1260 - 1000 | Strong |
| C-Cl | C-Cl Stretching | 800 - 600 | Medium-Strong |
Note: The exact positions of the absorption bands can be influenced by the solvent, concentration, and the specific molecular environment.
Studies on related substituted pyrimidines have shown that the vibrational frequencies can be influenced by intermolecular interactions, such as hydrogen bonding involving the amino group. acs.org Quantum chemical calculations using methods like Density Functional Theory (DFT) are often employed to complement experimental FTIR data, aiding in the precise assignment of vibrational modes. nih.govphyschemres.org
Chiroptical Spectroscopy for Absolute Configuration and Conformational Studies of sec-Butoxy Compounds
The presence of a chiral center in the sec-butoxy group of 2-sec-Butoxy-6-chloro-4-aminopyrimidine introduces stereoisomerism, resulting in (R)- and (S)-enantiomers. Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and determining the absolute configuration of a chiral molecule. numberanalytics.comrsc.org These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light.
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. numberanalytics.comwikipedia.org An ORD curve is a plot of specific rotation versus wavelength. For a chiral molecule like 2-sec-Butoxy-6-chloro-4-aminopyrimidine, the ORD spectrum would exhibit a phenomenon known as the Cotton effect in the region where the molecule absorbs light. libretexts.org The sign of the Cotton effect (positive or negative) is directly related to the absolute configuration of the chiral center. numberanalytics.com By comparing the experimental ORD spectrum with that of known standards or with theoretical predictions, the absolute configuration of the sec-butoxy group can be determined. The shape and magnitude of the ORD curve are also sensitive to the conformation of the molecule. scispace.com
Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. nih.govencyclopedia.pub An ECD spectrum consists of positive or negative bands, known as Cotton effects, which correspond to the electronic transitions of the chromophores within the molecule. nih.gov The pyrimidine ring and its substituents in 2-sec-Butoxy-6-chloro-4-aminopyrimidine act as chromophores. The ECD spectrum is a powerful tool for determining the absolute configuration of chiral compounds, including those with flexible conformations. rsc.orgresearchgate.net The sign and intensity of the ECD bands are highly sensitive to the spatial arrangement of the atoms around the chiral center. researchgate.net Computational methods, such as time-dependent density functional theory (TD-DFT), are frequently used to predict ECD spectra for different stereoisomers, and the comparison with the experimental spectrum allows for the unambiguous assignment of the absolute configuration. nih.gov
Vibrational Circular Dichroism (VCD) is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. ru.nlrsc.org VCD spectroscopy provides detailed information about the stereochemistry of a molecule in solution. ru.nlscispace.com A VCD spectrum exhibits bands corresponding to the vibrational transitions of the molecule, with the sign and intensity of the bands being dependent on the absolute configuration and conformation. nih.gov VCD is particularly advantageous due to its high spectral resolution and sensitivity to the coupling between different vibrational modes within the molecule. ru.nl For 2-sec-Butoxy-6-chloro-4-aminopyrimidine, VCD could be used to probe the chirality of the sec-butoxy group and its influence on the conformation of the entire molecule. The analysis of VCD spectra is often supported by theoretical calculations to provide a detailed understanding of the relationship between the observed spectral features and the three-dimensional molecular structure. scispace.comnih.gov
Computational Chemistry and Theoretical Investigations of Pyrimidine Derivatives
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure and geometry of pyrimidine (B1678525) derivatives. unair.ac.idnih.gov This quantum mechanical modeling method allows for the calculation of various molecular properties by approximating the electron density of the system. DFT calculations, often employing hybrid functionals such as B3LYP with various basis sets (e.g., 6-31G* or 6-311++G(d,p)), provide a balance between accuracy and computational cost, making them suitable for the study of medium-sized organic molecules like substituted pyrimidines. nih.govresearchgate.net
The primary applications of DFT in this context include the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms and the calculation of the electronic properties that govern the molecule's behavior. nih.gov These calculations are fundamental to understanding the structure-activity relationships within this class of compounds.
A significant advantage of DFT is its ability to predict various spectroscopic properties of molecules with a reasonable degree of accuracy. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Circular Dichroism (CD) spectra can be performed and compared with experimental data to confirm the structure of synthesized compounds. nih.gov
For instance, the theoretical ¹H and ¹³C NMR chemical shifts of pyrimidine derivatives can be computed and often show good agreement with experimental values, aiding in the assignment of complex spectra. nih.gov Similarly, the calculation of vibrational frequencies in the IR spectrum can help to identify characteristic functional groups and their vibrational modes within the molecule. Time-Dependent DFT (TD-DFT) can be employed to predict electronic transitions, which are relevant for understanding UV-visible and CD spectra.
Table 1: Representative Predicted Spectroscopic Data for a Substituted Pyrimidine Derivative (Note: This table contains illustrative data based on typical findings for substituted pyrimidines and is not specific to 2-sec-Butoxy-6-chloro-4-aminopyrimidine)
| Property | Predicted Value |
|---|---|
| ¹H NMR Chemical Shift (δ, ppm) - Aromatic CH | 7.5 - 8.5 |
| ¹H NMR Chemical Shift (δ, ppm) - NH₂ | 5.0 - 6.5 |
| ¹³C NMR Chemical Shift (δ, ppm) - C=N | 150 - 165 |
| IR Frequency (cm⁻¹) - N-H stretch | 3300 - 3500 |
Geometry optimization using DFT provides detailed information about the three-dimensional structure of pyrimidine derivatives, including precise values for bond lengths, bond angles, and torsion (dihedral) angles. This data is crucial for understanding the steric and electronic effects of different substituents on the pyrimidine ring.
Table 2: Representative Calculated Geometrical Parameters for a Substituted Pyrimidine Ring (Note: This table contains illustrative data based on typical findings for substituted pyrimidines and is not specific to 2-sec-Butoxy-6-chloro-4-aminopyrimidine)
| Parameter | Typical Calculated Value |
|---|---|
| C-N Bond Length (Å) | 1.32 - 1.38 |
| C-C Bond Length (Å) | 1.38 - 1.42 |
| C-Cl Bond Length (Å) | 1.73 - 1.78 |
| N-C-N Bond Angle (°) | 125 - 129 |
| C-N-C Bond Angle (°) | 115 - 118 |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. rsc.org
The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a particularly important parameter that provides information about the molecule's kinetic stability, chemical hardness, and electronic transitions. rsc.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarizable. For pyrimidine derivatives, the nature and position of substituents significantly influence the energies of the HOMO and LUMO and, consequently, the energy gap.
Table 3: Representative HOMO-LUMO Energies for a Substituted Pyrimidine Derivative (Note: This table contains illustrative data based on typical findings for substituted pyrimidines and is not specific to 2-sec-Butoxy-6-chloro-4-aminopyrimidine)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 to -7.5 |
| LUMO | -1.0 to -2.0 |
Understanding the distribution of electronic charge within a molecule is essential for predicting its reactivity and intermolecular interactions. Mulliken population analysis is a common method used to calculate the partial atomic charges on each atom in a molecule from the results of a quantum chemical calculation. pharmacophorejournal.com These charges provide a quantitative measure of the local electron density.
Molecular Electrostatic Potential (MEP) maps are another valuable tool for visualizing the charge distribution. The MEP surface illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These maps are useful for identifying potential sites for electrophilic and nucleophilic attack. For a molecule like 2-sec-Butoxy-6-chloro-4-aminopyrimidine, the nitrogen atoms of the pyrimidine ring and the amino group are expected to be regions of negative electrostatic potential, making them susceptible to interaction with electrophiles.
Molecular Dynamics Simulations for Conformational Space Exploration
While DFT calculations are excellent for finding the minimum energy structure of a molecule, many molecules, especially those with flexible side chains like a sec-butoxy group, can exist in multiple conformations. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing insights into its conformational flexibility and dynamics. nih.govaip.org
MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule moves and changes shape over time. nih.gov By running simulations for a sufficient length of time (from nanoseconds to microseconds), it is possible to explore the conformational space of a pyrimidine derivative and identify the most populated and energetically favorable conformations. aip.org This information is crucial for understanding how the molecule might interact with a biological target, such as an enzyme active site, where a specific conformation may be required for binding. nih.govrsc.org
In Silico Approaches for Reaction Pathway Prediction and Mechanistic Understanding
Computational chemistry also provides powerful tools for investigating the mechanisms of chemical reactions. In silico approaches can be used to predict reaction pathways, identify transition states, and calculate activation energies, offering a detailed understanding of how a reaction proceeds at the molecular level. unair.ac.idrsc.org
For the synthesis of a compound like 2-sec-Butoxy-6-chloro-4-aminopyrimidine, which involves the substitution of chlorine atoms on the pyrimidine ring, computational methods can be used to study the mechanism of nucleophilic aromatic substitution (S_NAr). acs.orgnih.gov Theoretical calculations can help to determine whether the reaction proceeds via a stepwise Meisenheimer complex intermediate or a concerted mechanism. By modeling the reaction of 2,6-dichloro-4-aminopyrimidine with sodium sec-butoxide (B8327801), for example, researchers can calculate the energy profile of the reaction pathway, identify the transition state structure, and predict the regioselectivity of the substitution. This information is invaluable for optimizing reaction conditions and understanding the factors that control the outcome of the synthesis.
Derivatization and Structural Modification Strategies for Pyrimidine Scaffolds
Bioisosteric Replacement and Scaffold Hopping in Pyrimidine (B1678525) Chemistry
Bioisosteric replacement and scaffold hopping are powerful tools in drug design used to discover novel chemotypes with improved characteristics. rsc.org These strategies involve replacing a part of a molecule—or its entire core scaffold—with a structurally different but functionally similar group to modulate its physicochemical and biological properties. openaccessjournals.com
Scaffold hopping aims to identify structurally novel compounds that retain the biological activity of the parent molecule, potentially leading to improved properties or new intellectual property. rsc.org This often involves replacing the central pyrimidine ring with another heterocyclic system that maintains a similar three-dimensional arrangement of key functional groups.
A deconstruction-reconstruction strategy offers a versatile method for pyrimidine diversification. nih.gov In this approach, pyrimidines are converted into their corresponding N-arylpyrimidinium salts, which can then be cleaved to form a three-carbon iminoenamine building block. This intermediate can be used in various cyclization reactions to access different heterocycles, such as pyrazoles and 1,2-oxazoles. nih.gov This method effectively allows for heterocycle formation on complex molecules, generating analogues that would be difficult to synthesize otherwise. nih.gov
In the development of inhibitors for the enzyme Notum, a negative regulator of the Wnt signaling pathway, scaffold-hopping from a thienopyrimidine lead compound was explored. nih.gov Researchers investigated several alternative heterocyclic cores to replace the thienopyrimidine. While pyrrolopyrimidine and pyrazolopyrimidine derivatives showed significantly weaker inhibitory activity, furano[2,3-d]pyrimidines proved to be a successful replacement when combined with optimal substituents. nih.gov Similarly, a shape-based scaffold hopping approach was used to convert a pyrimidine-based inhibitor of Dual Leucine Zipper Kinase (DLK) into a pyrazole (B372694) core, which resulted in improved physicochemical properties and led to the discovery of a potent, selective, and brain-penetrant inhibitor. nih.gov
Altering the substitution pattern on an existing pyrimidine ring is a fundamental strategy in structure-activity relationship (SAR) studies. nih.gov By systematically changing the substituents at various positions, chemists can fine-tune a molecule's properties.
One common modification involves the introduction of different groups to probe the binding pocket of a biological target. For example, in a series of pyrimidine diamine derivatives designed as cholinesterase inhibitors, modifying the aromatic moiety attached to the core had a significant impact on activity. nih.gov Replacing a phenyl group with rings like 3-hydroxyphenyl or 2,6-dichloropyridine (B45657) drastically reduced inhibition, whereas a 3-methoxy-4-hydroxyphenyl substituent maintained high potency. nih.gov This highlights the sensitivity of the target's binding site to the electronic and steric properties of the substituents.
Another strategy involves modifying substituents to block metabolic pathways. The imidazo[1,2-a]pyrimidine (B1208166) moiety, for instance, can be susceptible to rapid metabolism by aldehyde oxidase (AO). researchgate.net To mitigate this, one approach is to alter the electronic properties of the molecule by adding electron-donating groups (EDGs) like methoxy (B1213986) or morpholino to the core, which can reduce the substrate's binding affinity to the enzyme. researchgate.net This type of modification can improve the metabolic stability of the compound without altering the core scaffold. researchgate.net
A "deconstruction-reconstruction" approach also enables modifications to the substitution pattern. This strategy can formally replace a nitrogen atom in the pyrimidine ring with a carbon atom, a useful maneuver in SAR studies. nih.gov By selecting the appropriate nucleophile in the reconstruction phase, substituents can be introduced at either the C2 or C5 positions of the newly formed pyridine (B92270) ring. nih.gov
Strategies for Introducing Fluorine Atoms into Pyrimidine Derivatives
The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry due to fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond. nih.govmdpi.com Fluorination can significantly influence a molecule's conformation, pKa, metabolic stability, and binding affinity. acs.org
Developing methods for the site-selective fluorination of heteroaromatic rings like pyrimidine is a significant area of research. Direct fluorination of C-H bonds is a highly sought-after transformation. A notable method allows for the site-selective fluorination of pyridines and diazines (a class of heterocycles that includes pyrimidine) using silver(II) fluoride. nih.gov This reaction proceeds at room temperature with high selectivity for the position adjacent to a ring nitrogen. nih.gov
Electrophilic fluorinating agents are also commonly employed. Selectfluor™, an N-fluoroammonium salt, is a practical and effective reagent for the direct fluorination of various substrates, including pyrimidines. mdpi.com It has been used in the synthesis of the widely used drug 5-fluorouracil (B62378) (5-FU). mdpi.com The regioselectivity of fluorination using agents like Selectfluor™ can be highly dependent on the existing substitution pattern of the pyrimidine ring. nih.gov For example, in 2-aminopyridines, the presence of an amino group at the C2 position activates the electron-deficient ring system, directing fluorination to specific positions based on the other substituents present. nih.govresearchgate.net
The introduction of fluorine into the pyrimidine ring can have profound effects on its molecular properties and biological interactions. nih.gov When fluorinated pyrimidines are incorporated into nucleic acids, such as DNA, they can alter the structure and stability of the duplex. The presence of a fluorine atom affects base pairing, base stacking, and even the binding of ions within the major and minor grooves of the DNA. nih.govmdpi.com For instance, it has been shown that duplex DNA containing consecutive 5-fluoro-2'-deoxyuridine (B1346552) (FdU) residues can specifically bind Zn²⁺ ions in the major groove, a phenomenon not observed with non-fluorinated DNA. nih.gov This interaction stabilizes the DNA duplex significantly. nih.gov
The high electronegativity of fluorine also plays a critical role in its biochemical effects. In the case of the 5-FU metabolite 5-fluoro-2'-deoxyuridine-5'-O-monophosphate (FdUMP), the fluorine atom at the C5 position is crucial for its mechanism of action. It stabilizes a key intermediate formed during the inhibition of the enzyme thymidylate synthase (TS), leading to potent enzyme inhibition. nih.gov While many enzymes that process uracil (B121893) can also process its 5-fluoro analog, this inhibition of TS is a critical exception that underlies the therapeutic effect of 5-FU. mdpi.com
Preparation of Fused Pyrimidine Systems
Fused pyrimidine systems, where the pyrimidine ring is condensed with another ring, are prevalent in nature and medicine. yu.edu.jo Purines and pteridines are prominent examples, forming the core of nucleic acids (adenine, guanine) and various cofactors. yu.edu.jo The synthesis of these and other fused pyrimidines is a cornerstone of heterocyclic chemistry.
One of the most traditional and widely used methods for constructing purines is the Traube synthesis, which starts from 4,5-diaminopyrimidine (B145471) derivatives. yu.edu.jo These precursors are cyclized with reagents like formic acid or orthoesters to form the fused imidazole (B134444) ring of the purine (B94841) system. yu.edu.jo However, accessing the necessary diaminopyrimidine precursors can sometimes be challenging. yu.edu.jo
Modern synthetic methods offer alternative routes. A copper-catalyzed reaction sequence involving a Sonogashira coupling followed by an aminocyclization provides a modular way to access various pyrimidine-fused skeletons with high efficiency. rsc.org Multicomponent reactions (MCRs), often assisted by techniques like ultrasound irradiation, are also widely used to build fused pyrimidine structures from readily available starting materials. nih.gov
Vicarious nucleophilic substitution (VNS) of hydrogen is another powerful strategy for synthesizing fused pyrimidines, particularly when key intermediates are difficult to obtain through other means. yu.edu.jo This method has been successfully applied to the synthesis of purines from imidazole precursors, reversing the classical approach of building the imidazole ring onto a pyrimidine. yu.edu.jo
A variety of fused pyrimidine systems can be prepared by reacting substituted pyrimidines with bifunctional reagents. For example, thioxopyrimidines can be used as starting materials to synthesize furo[2,3-d]pyrimidines, triazolo[1,5-a]pyrimidines, and tetrazolo[1,5-a]pyrimidines. researchgate.net Furthermore, converting a thioxo group to a chloro group allows for subsequent reactions with nucleophiles like sodium azide (B81097) or thiourea (B124793) to yield tetrazolo[1,5-c]pyrimidines and pyrimido[1,5-c]pyrimidines, respectively. researchgate.net The condensation of α,β-unsaturated ketones with aminopyrimidines is another effective method for creating fused systems like pyrido[2,3-d]pyrimidines. nih.gov
Advanced Applications in Chemical Research Non Clinical Focus
Pyrimidine (B1678525) Derivatives in Supramolecular Chemistry
Supramolecular chemistry, which focuses on the study of chemical systems composed of a discrete number of molecules, heavily relies on non-covalent interactions to form larger, organized structures. Pyrimidine derivatives are of significant interest in this field due to their ability to form specific and directional hydrogen bonds, similar to the base pairing observed in DNA. researchgate.netgsconlinepress.com
The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the amino group at the 4-position of 2-sec-Butoxy-6-chloro-4-aminopyrimidine can serve as a hydrogen bond donor. This dual functionality allows for the formation of predictable and stable supramolecular motifs, such as dimers or extended chains. nih.gov For instance, the interaction between the amino group and a pyrimidine ring nitrogen atom can lead to the formation of a common R2²(8) ring motif. researchgate.netnih.gov The presence of the chloro and sec-butoxy groups can further influence the self-assembly process through steric effects and weaker interactions, such as halogen bonding or van der Waals forces, leading to more complex and hierarchical supramolecular architectures.
The study of such interactions is crucial for the rational design of new materials with tailored properties, including crystal engineering and the development of functional molecular networks. tandfonline.com The ability of water molecules to mediate interactions in crystal structures of pyrimidine derivatives also serves as a model for understanding the hydration of nucleobases. researchgate.net
| Interaction Type | Participating Groups on 2-sec-Butoxy-6-chloro-4-aminopyrimidine | Potential Supramolecular Motif |
| Hydrogen Bonding (Donor) | 4-amino group | Dimer formation, chains, sheets |
| Hydrogen Bonding (Acceptor) | Ring nitrogen atoms | Dimer formation, chains, sheets |
| Halogen Bonding | 6-chloro group | Directional intermolecular contacts |
| Steric Influence | 2-sec-butoxy group | Modulation of packing and assembly |
Role of Pyrimidine Scaffolds in Material Science and Photonics
The electron-deficient nature of the pyrimidine ring, caused by the presence of two electronegative nitrogen atoms, makes pyrimidine derivatives valuable components in materials science and photonics. researchgate.net This property facilitates their use in organic electronic devices where electron-accepting materials are required.
The concept of molecular wires involves the creation of one-dimensional structures that can conduct electrical charge. Supramolecular assembly of molecules like discotic liquid crystals can form such wires. rsc.org While not a discotic molecule itself, the principles of self-assembly inherent to pyrimidine derivatives could be exploited to create ordered, one-dimensional stacks. The π-system of the pyrimidine ring in 2-sec-Butoxy-6-chloro-4-aminopyrimidine could, in such an arrangement, contribute to charge transport along the stack.
In the realm of organic light-emitting devices (OLEDs), pyrimidine derivatives have been incorporated as building blocks for various materials, including fluorescent emitters, host materials, and electron-transporting materials. researchgate.netresearchgate.net The electron-accepting character of the pyrimidine core is a key feature in these applications. researchgate.net For instance, pyrimidine-based materials can be used as the electron-transporting layer in OLEDs, facilitating the movement of electrons from the cathode to the emissive layer. rsc.org The specific substituents on the pyrimidine ring, such as the sec-butoxy and chloro groups on 2-sec-Butoxy-6-chloro-4-aminopyrimidine, would modulate the electronic properties (like the LUMO level) and solubility of the material, which are critical parameters for device performance. rsc.org
| Application | Role of Pyrimidine Scaffold | Key Property | Potential Influence of Substituents |
| Molecular Wires | Self-assembly into ordered stacks | π-stacking, electron delocalization | Steric guidance, modulation of intermolecular distance |
| Organic Light-Emitting Devices (OLEDs) | Electron-transporting material, host material, or emitter component | Electron-deficient nature, high electron-accepting property | Tuning of energy levels (LUMO), processability, and solid-state packing |
Pyrimidine Derivatives as Ligands for Metal Complexes
The nitrogen atoms of the pyrimidine ring and the exocyclic amino group of 2-sec-Butoxy-6-chloro-4-aminopyrimidine make it a potential ligand for coordinating with metal ions. The field of coordination chemistry has seen extensive use of pyrimidine derivatives to create metal complexes with diverse geometries and properties. acs.orgekb.egmdpi.com
Aminopyrimidines can act as monodentate, bidentate, or bridging ligands. ekb.egnih.gov In the case of 2-sec-Butoxy-6-chloro-4-aminopyrimidine, coordination could occur through one of the ring nitrogen atoms or the nitrogen of the amino group. The specific coordination mode would depend on the metal ion, the reaction conditions, and the steric hindrance imposed by the bulky sec-butoxy group. The resulting metal complexes can exhibit interesting properties, such as catalytic activity or specific charge transport characteristics. acs.orgrsc.org For example, zinc(II) complexes with pyrimidine-derived ligands have been synthesized and studied for their structural variations and charge transport properties. acs.org Similarly, copper(II) complexes with aminopyrimidine ligands have been investigated, revealing how auxiliary ligands can lead to substantial structural variations, from one-dimensional polymers to mononuclear species. nih.gov
The formation of such metal complexes can be confirmed through various analytical techniques, including X-ray crystallography, IR spectroscopy, and elemental analysis. ekb.egmdpi.com
| Metal Ion Example | Potential Coordination Site | Resulting Complex Geometry (Hypothetical) |
| Zn(II) | Ring Nitrogen, Amino Nitrogen | Tetrahedral, Distorted Square Pyramidal |
| Cu(II) | Ring Nitrogen | Square Planar, Octahedral |
| Pd(II) | Amino Nitrogen | Square Planar |
| Au(III) | Ring Nitrogen, Amino Nitrogen | Square Planar |
Prebiotic Chemistry Research Involving Pyrimidine Bases
Prebiotic chemistry seeks to understand the chemical origins of life on Earth. A central hypothesis in this field is the "RNA world," which posits that RNA, not DNA, was the primary genetic material in early life. wikipedia.org This makes the prebiotic synthesis of RNA's building blocks, including the pyrimidine bases cytosine and uracil (B121893), a critical area of research. wikipedia.orgh1.co
While 2-sec-Butoxy-6-chloro-4-aminopyrimidine is a synthetic molecule not found in nature, the fundamental pyrimidine scaffold is at the heart of this research. Scientists investigate plausible pathways for the formation of pyrimidine nucleobases under primitive Earth conditions. uni-muenchen.denih.gov These studies often involve simple precursor molecules like hydrogen cyanide and cyanoacetylene. nih.gov One of the major challenges has been to find a robust method for the ribosylation of pyrimidine bases, that is, attaching them to a ribose sugar, a necessary step for forming ribonucleotides. mdpi.com Recent research has shown that this can be achieved in the presence of metal cations and clay minerals. mdpi.com
Furthermore, researchers have explored how both pyrimidine and purine (B94841) nucleotides could have formed simultaneously under the same conditions, a crucial requirement for the emergence of RNA. newsweek.comsciencedaily.com The study of various pyrimidine derivatives and their formation helps to elucidate the fundamental chemical principles that could have led to the selection of the specific nucleobases used by life today. uni-muenchen.detaylorfrancis.com
| Key Research Question in Prebiotic Chemistry | Relevance of the Pyrimidine Scaffold | Example Precursor Molecules |
| Origin of RNA's building blocks | The core structure of uracil and cytosine is a pyrimidine ring. | Hydrogen cyanide, cyanoacetylene, urea (B33335), acetaldehyde, glyceraldehyde. uni-muenchen.denih.gov |
| Plausible synthesis of ribonucleotides | Investigating how pyrimidine bases could attach to ribose sugar. | Uracil, Ribose, Metal Cations, Clay Minerals. mdpi.com |
| Simultaneous formation of purines and pyrimidines | Understanding how both classes of nucleobases could arise from common precursors. | Common precursor molecules leading to both pyrimidine and 8-oxo-purine ribonucleotides. sciencedaily.com |
Future Research Directions and Challenges in 2 Sec Butoxy 6 Chloro 4 Aminopyrimidine Chemistry
Development of Novel and Efficient Synthetic Routes
A primary challenge in the advancement of pyrimidine (B1678525) chemistry is the development of synthetic routes that are both efficient and environmentally benign. nih.gov Traditional methods for synthesizing substituted pyrimidines can be hampered by long reaction times, modest yields ranging from 54–78%, and the use of harsh reagents. nih.gov
Future research must focus on overcoming these limitations for the synthesis of 2-sec-Butoxy-6-chloro-4-aminopyrimidine. Key areas for exploration include:
Microwave and Ultrasound-Assisted Synthesis: The application of non-conventional energy sources has been shown to dramatically reduce reaction times for pyrimidine cyclization, often to less than an hour, compared to conventional heating methods. nih.gov Investigating these techniques for the key condensation steps in the synthesis of 2-sec-Butoxy-6-chloro-4-aminopyrimidine could lead to significant improvements in throughput and efficiency.
Novel Catalytic Systems: The use of advanced catalysts presents a significant opportunity. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been successfully employed for the synthesis of N-aryl pyrimidine derivatives and could be adapted for constructing the C4-amino linkage or for further functionalization. researchgate.net
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters (temperature, pressure, and stoichiometry), which can lead to higher yields, improved safety, and easier scalability. Adapting the synthesis of 2-sec-Butoxy-6-chloro-4-aminopyrimidine to a flow process would be a major step towards efficient and reproducible large-scale production.
Green Chemistry Approaches: There is a growing need to develop syntheses that adhere to the principles of green chemistry. nih.gov This includes using greener solvents, reducing the number of synthetic steps (atom economy), and designing reactions that minimize waste. Future routes should be evaluated based on green metrics to ensure sustainability. nih.gov
Exploration of Undiscovered Reactivity Patterns
The 2-sec-Butoxy-6-chloro-4-aminopyrimidine scaffold possesses distinct sites for chemical modification, yet its full reactive potential remains largely untapped. The chloro group at the C6 position is an electrophilic center, making it a prime target for nucleophilic aromatic substitution (SNAr) reactions. beilstein-journals.org While reactions with simple nucleophiles are expected, future research should explore more complex and diverse nucleophilic partners to generate novel libraries of compounds.
Furthermore, the interplay between the electron-donating amino and sec-butoxy groups and the electron-withdrawing pyrimidine ring creates a unique electronic environment. This could give rise to novel reactivity, such as:
Site-Selective Functionalization: Developing methodologies for the selective functionalization of the amino group without disturbing the chloro substituent, or vice-versa.
Metal-Catalyzed Cross-Coupling: Beyond simple substitution, the C-Cl bond could be a handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce complex carbon-based substituents.
Modification of the sec-Butoxy Group: While often installed early in the synthesis, exploring reactions to modify or cleave the sec-butoxy group in later stages could provide access to new classes of derivatives.
Advancements in High-Throughput Characterization Techniques
As novel synthetic routes and reactivity patterns are explored, the ability to rapidly and accurately characterize the resulting compounds becomes paramount. While standard analytical techniques are well-established, the future lies in their adaptation for high-throughput workflows. nih.gov The structural confirmation of new pyrimidine derivatives typically relies on a suite of spectroscopic and spectrometric methods. researchgate.netrsc.org
Future efforts should focus on integrating these techniques into automated platforms to accelerate the discovery cycle.
| Analytical Technique | Information Provided | High-Throughput Application |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides data on purity, molecular weight, and reaction conversion. nih.govresearchgate.net | Can be fully automated with autosamplers to analyze hundreds of samples per day from parallel synthesis or reaction optimization arrays. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Delivers detailed structural information for definitive structure elucidation (¹H, ¹³C). rsc.orgnih.gov | The use of robotic sample changers, standardized protocols, and automated data processing can significantly increase throughput for primary screening. |
| High-Resolution Mass Spectrometry (HRMS) | Confirms elemental composition by providing highly accurate mass measurements. nih.gov | Can be coupled with rapid infusion techniques or fast chromatography to quickly confirm the identity of target compounds. |
| Single-Crystal X-ray Diffraction | Provides unambiguous, three-dimensional molecular structure. rsc.org | While inherently lower-throughput, advances in robotic crystal mounting and faster detectors are reducing analysis times, making it more accessible for key compounds. |
The development of hyphenated techniques and the application of chemometrics to analyze the large datasets generated will be crucial for extracting meaningful information efficiently.
Integration of Advanced Computational Methods in Design and Discovery
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, allowing for the rational design of molecules and the prediction of their properties, thereby reducing costs and accelerating development. mdpi.com The application of these methods to the 2-sec-Butoxy-6-chloro-4-aminopyrimidine scaffold holds immense promise for guiding future research.
Key computational approaches include:
Molecular Docking: This method predicts the preferred binding orientation of a molecule to a biological target. nih.govtandfonline.com It can be used to screen virtual libraries of 2-sec-Butoxy-6-chloro-4-aminopyrimidine derivatives against protein targets of interest, prioritizing which compounds to synthesize.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be built to correlate the structural features of a series of compounds with their biological activity. mdpi.com Such a model could guide the design of new analogues of 2-sec-Butoxy-6-chloro-4-aminopyrimidine with potentially enhanced potency.
Molecular Dynamics (MD) Simulations: MD simulations provide insight into the dynamic behavior of a molecule and its interactions with a target protein over time, confirming the stability of binding modes predicted by docking. tandfonline.com
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. nih.govmdpi.com Applying these models early in the design phase can help eliminate compounds with unfavorable drug-like properties.
Density Functional Theory (DFT): Quantum chemical calculations like DFT can be used to understand the electronic structure, molecular orbitals (FMO), and electrostatic potential (MEP) of 2-sec-Butoxy-6-chloro-4-aminopyrimidine, providing insights into its intrinsic reactivity. nih.gov
The synergy between these computational methods and practical laboratory synthesis and testing will be essential for unlocking the full potential of this promising chemical scaffold.
Q & A
Basic Research Questions
Q. What are the key safety protocols for handling 2-sec-Butoxy-6-chloro-4-aminopyrimidine in laboratory settings?
- Methodological Answer: Use PPE (gloves, lab coat, goggles) and conduct experiments in a fume hood or glovebox to avoid inhalation or skin contact. Avoid cross-contamination by using disposable filter pipette tips and dedicated equipment. Post-experiment waste must be segregated and disposed via certified hazardous waste services .
Q. How can researchers optimize the synthesis of 2-sec-Butoxy-6-chloro-4-aminopyrimidine to improve yield?
- Methodological Answer: Focus on solvent selection (e.g., polar aprotic solvents like DMF) and temperature control (40–60°C) during nucleophilic substitution reactions. Monitor intermediates via TLC or HPLC to ensure stepwise progression. Adjust stoichiometry of the sec-butoxy group donor (e.g., sec-butyl bromide) to 1.2–1.5 equivalents to account for volatility and side reactions .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer:
- NMR : Use - and -NMR to confirm substitution patterns (e.g., chloro at position 6, sec-butoxy at position 2). Compare chemical shifts with analogous pyrimidines (e.g., 2-Amino-4-chloro-6-methoxypyrimidine, δ 8.1 ppm for C4-NH) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] and rule out impurities.
- IR : Identify NH stretching (~3400 cm) and C-Cl bonds (~600–800 cm) .
Advanced Research Questions
Q. How can conflicting crystallography or spectroscopic data for this compound be resolved?
- Methodological Answer: For crystallographic discrepancies (e.g., bond angles vs. DFT calculations), perform single-crystal X-ray diffraction and compare with computational models (e.g., Gaussian or ORCA software). For NMR ambiguities, use 2D techniques (COSY, HSQC) to assign overlapping signals .
Q. What strategies are effective in studying the reactivity of the 4-amino group in cross-coupling reactions?
- Methodological Answer: Protect the amino group with Boc or Fmoc before coupling (e.g., Buchwald-Hartwig amination). Post-reaction, deprotect using TFA (for Boc) or piperidine (for Fmoc). Monitor deprotection efficiency via -NMR if fluorinated reagents are used .
Q. How can computational methods predict the biological activity of 2-sec-Butoxy-6-chloro-4-aminopyrimidine derivatives?
- Methodological Answer: Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinase enzymes) to assess binding affinity. Validate predictions with in vitro assays (e.g., kinase inhibition IC) and SAR studies. Compare results with known pyrimidine-based inhibitors (e.g., 4-aminopyrimidine scaffolds in tyrosine kinase inhibitors) .
Q. What experimental approaches address low solubility in aqueous buffers during bioassays?
- Methodological Answer: Use co-solvents (DMSO ≤1% v/v) or formulate with cyclodextrins. For pH-dependent solubility, prepare phosphate-buffered solutions (pH 6.5–7.4). If aggregation occurs, employ dynamic light scattering (DLS) to optimize surfactant concentrations (e.g., Tween-80) .
Data Contradiction & Validation
Q. How should researchers interpret discrepancies in reported biological activity across studies?
- Methodological Answer: Replicate assays under standardized conditions (e.g., cell line, passage number, ATP concentration in kinase assays). Use positive controls (e.g., staurosporine for kinase inhibition) and validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What steps mitigate variability in synthetic routes for scaled-up production?
- Methodological Answer: Implement process analytical technology (PAT) for real-time monitoring (e.g., in situ FTIR for reaction progression). Use design of experiments (DoE) to optimize parameters (temperature, catalyst loading). Validate purity with -NMR and chiral HPLC for stereochemical consistency .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
